2H-Chromene

Vue d'ensemble

Description

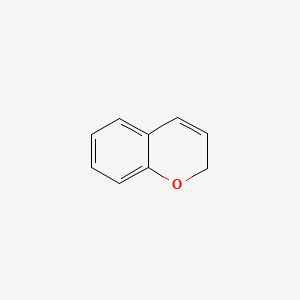

2H-Chromene, also known as 2H-1-benzopyran, is an important oxygen-containing heterocyclic compound. It is widely found in natural products, pharmaceutical agents, and biologically relevant molecules. This compound has significant applications in materials science and organic synthesis due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Two major synthetic strategies have been developed for the preparation of 2H-Chromene:

Benzopyran Ring Formation: This involves cyclization reactions where a benzopyran ring is formed.

Late-Stage Functionalization: This involves the functionalization of the parent 2H-Chromenes at a later stage of the synthesis.

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, a catalytic method using a resin-bound amine enables a convenient preparation of 2H-Chromenes .

Analyse Des Réactions Chimiques

Catalysis with Metals

Transition metals, including copper, iron, cobalt, chromium, and rhodium, are frequently employed in 2H-chromene synthesis .

Metal-Free Catalysis

This compound synthesis can also proceed via metal-free Brønsted and Lewis acid/base catalysis, including organocatalysis .

-

Hydrazine Catalysis : Hydrazine catalysts facilitate ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes to form 2H-chromenes . The steric bulk of the allyl substitution pattern is crucial for optimal outcomes .

-

Organocatalysis with Amines : Tertiary amines can mediate the synthesis of 2H-chromenes, although they are less effective than metal catalysts . Sterically hindered secondary amines are less reactive than less congested amines. Diethylamine has been employed as an efficient organocatalyst in the synthesis of 2-amino-4H-chromenes using a one-pot three-component reaction involving resorcinol, aryl aldehydes, and malononitrile with diethylamine and ethanol as a solvent .

Other Reactions

-

Rauhut–Currier (RC) Reaction : Intramolecular RC reactions allow for synthesizing 2H- and 4H-chromenes, depending on the substituents connected to the carbonyl group .

-

Microwave-Assisted Synthesis : Microwave irradiation facilitates the catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes, providing a rapid and eco-friendly route with higher yields .

Reaction Mechanism

-

Proposed Mechanism for 4H-Chromene Ring Cyclization : Ring cyclization of 4H-chromenes typically involves the reaction of substituted resorcinols with 2-benzylidene malononitriles . A plausible mechanism involves the generation of a malononitrile nucleophile and an electrophilic diethylamine, followed by the reaction of resorcinol and diethylamine to form a phenoxide anion. The phenoxide anion reacts with the substituted malononitrile, cyclizing to form 4H-chromenes via an electrophilic substitution reaction .

Figure 1: Plausible Synthetic Mechanism for 4H-Chromene Formation

[Figure illustrating the reaction mechanism]

Note: The reaction mechanism has been adapted from Behbahani and Samaei, 2014 .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2H-chromene derivatives:

- Microwave-Assisted Synthesis : A series of newly synthesized chromene derivatives were evaluated for their anticancer activity against glioma cells. The most potent derivative exhibited an IC50 value of 7.4 nM, showcasing significant cytotoxicity and potential for further development in cancer therapy .

- Combination Studies : Research combining 4-aryl-4H-chromene derivatives with other heterocyclic moieties demonstrated enhanced antitumor activity against breast cancer cell lines (MCF-7). Several compounds showed superior activity compared to traditional chemotherapeutics like colchicine .

Neuroprotective Effects

Recent studies have focused on the design of imino-2H-chromene derivatives as multifunctional agents against Alzheimer's disease. These compounds were rationally designed to interact with multiple biological targets, potentially offering neuroprotective benefits .

Antimicrobial Properties

2H-chromenes have also been investigated for their antimicrobial activity. Derivatives have shown effectiveness against various pathogens, suggesting potential use in treating infections .

Biological Mechanisms

The biological activities of 2H-chromenes can be attributed to their ability to interact with specific molecular targets:

- Caspase Activity : Some derivatives have been found to enhance caspase activity in cancer cells, indicating a mechanism that may promote apoptosis in tumor cells .

- Enzyme Inhibition : Studies have shown that certain this compound derivatives inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders, respectively .

Photophysical Properties

2H-chromenes are recognized for their unique photophysical properties, making them suitable for applications in:

- Organic Light Emitting Devices (OLEDs) : Their ability to emit light when stimulated makes them valuable in the development of OLED technology .

- Laser Dyes : The photostability and emission characteristics of these compounds allow their use as laser dyes in various optical applications .

Photochromic Materials

The ability of 2H-chromenes to undergo reversible transformations under UV light makes them ideal candidates for photochromic materials used in smart windows and optical switches .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Patil et al., 2012 | Identified potent chromene derivative with IC50 of 7.4 nM against glioma cells. |

| Neuroprotective Effects | PubMed Study | Developed imino-2H-chromene derivatives targeting Alzheimer's disease pathways. |

| Antimicrobial Activity | Suvarna et al., 2017 | Demonstrated effectiveness against pathogenic bacteria and fungi. |

| Material Science | UvA Study | Utilized in OLEDs and as laser dyes due to favorable photophysical properties. |

Mécanisme D'action

The mechanism of action of 2H-Chromene involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound act as antagonists to the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory and degenerative conditions . The interaction with this receptor leads to the inhibition of specific signaling pathways, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

2H-Chromene is often compared with other similar compounds such as 4H-Chromene and benzopyran. While 4H-Chromene also exhibits significant biological activities, this compound is unique due to its specific structural features and reactivity . Other similar compounds include chromane and isochromane, which have different arrangements of the carbon and oxygen atoms in the ring structure .

Activité Biologique

2H-Chromene is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by a fused benzene and pyran ring system, which contributes to its chemical reactivity and biological properties. The synthesis of this compound derivatives can be achieved through various methods, including cyclization reactions and molecular hybridization strategies. Recent advancements have led to the development of numerous analogs with enhanced biological profiles.

Biological Activities

The biological activities of this compound derivatives are extensive, encompassing:

- Anticancer Activity : Several studies have demonstrated that this compound derivatives exhibit potent anticancer effects against various cancer cell lines. For instance, compounds have been shown to inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression and metastasis .

- Anticonvulsant Effects : Research indicates that certain this compound derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy .

- Antimicrobial Properties : 2H-chromenes have exhibited significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes .

- Antidiabetic Effects : Some derivatives have demonstrated potential in lowering blood glucose levels and improving insulin sensitivity, indicating their utility in diabetes management .

- Anticholinesterase Activity : Compounds derived from this compound have been explored for their ability to inhibit acetylcholinesterase, suggesting a role in managing neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal that modifications at specific positions on the chromene scaffold significantly influence their biological activities. For example:

- Substituents at the 4 and 7 positions have been shown to enhance anticancer potency.

- The presence of electron-donating groups generally increases activity against cancer cells while maintaining selectivity towards tumor-associated isozymes .

Case Studies

- Inhibition of Carbonic Anhydrases : A study synthesized a series of this compound derivatives that selectively inhibited CAs IX and XII with low micromolar concentrations. The most potent compound exhibited Ki values of 0.53 µM for CA IX and 0.47 µM for CA XII, showcasing the potential for targeted cancer therapies .

- Antiviral Properties : Another investigation focused on designing this compound derivatives with antiviral properties against Potato Virus Y (PVY). These compounds displayed significant protective effects during bioactivity assays, demonstrating their potential in agricultural applications .

Data Summary

| Biological Activity | Key Findings |

|---|---|

| Anticancer | Inhibits CAs IX and XII; selective inhibition with low Ki values |

| Anticonvulsant | Effective in reducing seizure activity in animal models |

| Antimicrobial | Significant activity against various bacterial strains |

| Antidiabetic | Lowers blood glucose levels; improves insulin sensitivity |

| Anticholinesterase | Inhibits acetylcholinesterase; potential for Alzheimer's treatment |

Propriétés

IUPAC Name |

2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNSBQPICQTCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180051 | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-04-6 | |

| Record name | 2H-1-Benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BENZOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 2H-Chromene?

A1: this compound, also known as 2H-1-benzopyran, consists of a benzene ring fused to a heterocyclic pyran ring with a double bond at the 2,3 position.

Q2: Are there any notable spectroscopic characteristics of 2H-Chromenes?

A2: Yes, 2H-Chromenes exhibit characteristic signals in various spectroscopic techniques. For example, proton and carbon NMR spectroscopy are crucial for structural elucidation, often supplemented by techniques like NOESY and HMBC to determine connectivity and stereochemistry []. Additionally, IR spectroscopy helps identify functional groups present in the molecule.

Q3: What are the common synthetic routes to access 2H-Chromenes?

A3: Several methods have been developed for synthesizing 2H-Chromenes. Some common approaches include:

- Base-catalyzed condensation: This classic method involves reacting 2'-hydroxyacetophenone with various carbonyl compounds in the presence of a base [].

- Cyclocondensation: This method utilizes a phenol and an α,β-unsaturated carboxylic acid, often employing polyphosphoric acid as a catalyst [].

- Dehydrohalogenation: This method involves the elimination of hydrogen halide from a suitable halogenated chroman precursor [].

- Copper(II)-catalyzed alkynylation: This reaction directly couples this compound hemiketals with terminal alkynes, leading to 2,2-disubstituted 2-alkynylated 2H-chromenes [].

- One-pot multicomponent reactions: These reactions allow for the efficient assembly of 2H-chromenes from simpler starting materials in a single reaction vessel [, ].

Q4: What are the reactive sites in the this compound molecule?

A4: The reactivity of 2H-Chromenes is primarily governed by the presence of the pyran ring. The double bond at the 2,3 position is susceptible to electrophilic attack, leading to ring-opening reactions. Additionally, the 4-position can undergo electrophilic substitution reactions [, , ].

Q5: Can you elaborate on the use of hypervalent iodine reagents in this compound chemistry?

A5: Hypervalent iodine reagents, such as hydroxy(tosyloxy)iodo]benzene [PhI(OH)OTs, HTIB], have shown interesting reactivity with 2H-Chromenes. These reagents can promote ring-expansion reactions, leading to benzofurans from 2,2-dimethyl-2H-chromenes, and ring-contraction reactions to form chromanes from dihydrobenzoxepines [].

Q6: What is the role of transition metal catalysts in this compound synthesis?

A6: Transition metals, particularly palladium and copper, have emerged as efficient catalysts for constructing this compound scaffolds. These catalysts enable various transformations, including cross-coupling reactions and cyclizations [, , ].

Q7: Are there any organocatalytic approaches to access 2H-Chromenes?

A7: Yes, organocatalysis has proven valuable in synthesizing 2H-Chromenes. For example, secondary amines have shown high efficiency in catalyzing cascade annulation reactions to produce 2H-Chromenes []. These reactions are often accelerated by microwave irradiation, leading to shorter reaction times and higher yields.

Q8: What are the key biological activities associated with this compound derivatives?

A8: 2H-Chromenes exhibit diverse biological activities, including:

- Antibacterial and antifungal properties: Several this compound derivatives have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents [, , ].

- Anticancer activity: Certain this compound derivatives have shown promising anticancer activity, particularly against specific cancer cell lines, suggesting their potential as anticancer drug candidates [, ].

- Antioxidant activity: Some 2H-Chromenes exhibit antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases [].

- Tyrosinase inhibition: Specific 2H-Chromenes, like Daedalin A, isolated from the fungus Daedalea dickinsii, have shown potent tyrosinase inhibitory activity, indicating their potential for treating hyperpigmentation disorders [].

Q9: How do structural modifications of 2H-Chromenes affect their biological activities?

A9: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. For instance, the presence of hydroxyl groups at specific positions on the chromene ring can significantly enhance tyrosinase inhibitory activity []. Similarly, the nature and position of substituents on the aromatic ring can influence the potency and selectivity of this compound-based endothelin-A receptor antagonists [].

Q10: What are some notable examples of this compound-based drug candidates?

A10: S-1255, a potent and selective endothelin-A receptor antagonist, represents a promising this compound-based drug candidate. This compound exhibits high binding affinity for the endothelin-A receptor and has shown promising results in preclinical studies [].

Q11: How is computational chemistry employed in this compound research?

A11: Computational methods are invaluable in understanding the reactivity, properties, and biological activities of 2H-Chromenes. Density Functional Theory (DFT) calculations provide insights into the electronic structure, preferred protonation sites, and reaction mechanisms []. Molecular modeling techniques, such as docking studies, aid in understanding ligand-receptor interactions and designing novel this compound derivatives with improved binding affinities [].

Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for 2H-Chromenes?

A12: Yes, QSAR studies have been conducted on 2H-Chromenes to correlate their chemical structures with their biological activities. For example, QSAR models have been developed to predict the cytotoxicity and tumor selectivity of 3-styryl-2H-chromenes against human oral squamous cell carcinoma (OSCC) cell lines []. These models can be useful tools in designing new this compound derivatives with enhanced biological profiles.

Q13: What are photochromic 2H-Chromenes, and how do they function?

A13: Photochromic 2H-Chromenes are fascinating compounds that undergo reversible color changes upon exposure to UV light. This phenomenon occurs due to the light-induced ring-opening of the pyran ring, forming colored open forms that revert to the closed, colorless form in the dark [, ].

Q14: What are some potential applications of photochromic 2H-Chromenes?

A14: Photochromic 2H-Chromenes hold potential applications in various fields, including:

- Molecular switches: Their ability to switch between two distinct states upon irradiation makes them promising candidates for molecular switches [].

- Ophthalmic lenses: 2H-Chromenes are extensively studied for their use in photochromic ophthalmic lenses, which darken automatically in sunlight and fade back to clear indoors [].

- Smart materials: They are explored for developing smart materials with light-responsive properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.